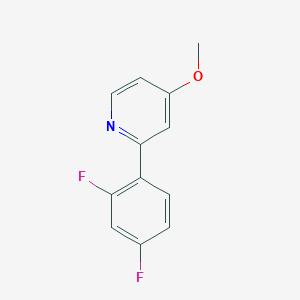
2-(2,4-Difluorophenyl)-4-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenyl)-4-methoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a difluorophenyl group and a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-4-methoxypyridine typically involves the reaction of 2,4-difluorobenzylamine with pyridine derivatives under specific conditions. One common method includes the use of nitrile oxidoreductase to reduce 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine, which is then reacted with pyridine derivatives . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher efficiency and yield. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production quality and quantity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-4-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluorophenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(2,4-Difluorophenyl)-4-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Similar structure but lacks the methoxy group.
2-(2,4-Difluorophenyl)-4-dimethylaminopyridine: Contains a dimethylamino group instead of a methoxy group.
2-(2,4-Difluorophenyl)-2,2-difluoroacetate: Different functional groups attached to the phenyl ring.
Uniqueness
2-(2,4-Difluorophenyl)-4-methoxypyridine is unique due to the presence of both difluorophenyl and methoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
441072-25-9 |
|---|---|
Molecular Formula |
C12H9F2NO |
Molecular Weight |
221.20 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-4-methoxypyridine |
InChI |
InChI=1S/C12H9F2NO/c1-16-9-4-5-15-12(7-9)10-3-2-8(13)6-11(10)14/h2-7H,1H3 |
InChI Key |
JQFQARQNBJHUGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















